6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group at the 6-position, a methoxy-3,3-dimethylbutyl group at the nitrogen atom, and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is to start with 6-chloropyridine-3-carboxylic acid and react it with 2-methoxy-3,3-dimethylbutylamine under suitable conditions, such as using coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide may be used to study biological pathways and interactions. It can be employed in assays to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural features may make it suitable for targeting specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its versatility and reactivity make it valuable for synthesizing a wide range of compounds.
Mechanism of Action
The mechanism by which 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
6-Chloro-N-(2-methoxypropyl)pyridine-3-carboxamide
6-Chloro-N-(2-methoxybutyl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide stands out due to its unique structural features, particularly the presence of the 3,3-dimethyl group. This structural difference may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)10(18-4)8-16-12(17)9-5-6-11(14)15-7-9/h5-7,10H,8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOOJIDUVJUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1=CN=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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